molecular formula C3H4BrFO2S B1450111 2-Bromoprop-2-ene-1-sulfonyl fluoride CAS No. 1936692-86-2

2-Bromoprop-2-ene-1-sulfonyl fluoride

Cat. No.: B1450111
CAS No.: 1936692-86-2
M. Wt: 203.03 g/mol
InChI Key: TYJMQEDWMOIJGM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Properties

IUPAC Name

2-bromoprop-2-ene-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrFO2S/c1-3(4)2-8(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJMQEDWMOIJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CS(=O)(=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromoprop-2-ene-1-sulfonyl fluoride
Reactant of Route 2
2-Bromoprop-2-ene-1-sulfonyl fluoride
Reactant of Route 3
2-Bromoprop-2-ene-1-sulfonyl fluoride
Customer
Q & A

Q1: What is the role of BPESF in the synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride?

A: BPESF serves as a crucial reagent in a one-pot, three-component reaction alongside salicylaldehyde and indole. This reaction efficiently produces sulfonyl fluoride substituted 4H-chromene derivatives. [] The bromine and sulfonyl fluoride groups within BPESF's structure are key for its reactivity and incorporation into the final 4H-chromene product.

Q2: What are the advantages of using BPESF in this specific synthetic process?

A2: The research highlights several advantages of employing BPESF:

  • Accessibility: BPESF is readily available, simplifying the experimental setup. []
  • Broad Applicability: The reaction demonstrates compatibility with a wide range of substrates, enhancing its versatility. []
  • Mild Reaction Conditions: The synthesis proceeds under mild conditions, potentially minimizing unwanted side reactions. []
  • Efficiency: The one-pot method offers a streamlined approach, contributing to its overall efficiency. []
  • Yield: The reaction generally results in moderate to excellent yields (45%-94%) of the target compound. []

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